"synthesis and characterization of disodium 2-ethoxyethyl phosphate"
"synthesis and characterization of disodium 2-ethoxyethyl phosphate"
This guide details the synthesis, purification, and characterization of Disodium 2-ethoxyethyl phosphate , a monoalkyl phosphate ester salt. This compound serves as a critical intermediate in phospholipid mimicry, a solubilizing moiety in prodrug design, and a specialized surfactant in biochemical applications.
The protocol prioritizes the phosphorus oxychloride (
Executive Summary
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Target Compound: Disodium 2-ethoxyethyl phosphate
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Formula:
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Molecular Weight: ~214.06 g/mol
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CAS (Acid Form): 12675-66-2 (Generic alkyl phosphates); Specific salt often custom synthesized.
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Primary Application: Solubilizing agent, phosphatase substrate mimic, surfactant intermediate.
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Critical Quality Attribute (CQA): Absence of inorganic phosphate (
) and diester impurities.
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of a P–O–C bond via nucleophilic substitution at the phosphorus center.
-
Activation: 2-Ethoxyethanol attacks the electrophilic phosphorus of
. -
Selectivity Control: Using an excess of
(or 1:1 stoichiometry at low temperature) prevents the alcohol from attacking a second time, avoiding the diester byproduct. -
Hydrolysis: The intermediate phosphorodichloridate is hydrolyzed to the acid.
-
Salt Formation: Precise neutralization with NaOH yields the disodium salt.
Reaction Scheme
Experimental Protocol
Materials & Apparatus
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Reagents:
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2-Ethoxyethanol (Reagent grade, dried over 3Å molecular sieves).
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Phosphorus oxychloride (
) (Distilled if yellow/degraded). -
Triethylamine (
) (Optional HCl scavenger, but vacuum removal is preferred for purity). -
Sodium Hydroxide (1.0 M Standardized Solution).
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Dichloromethane (DCM) or Toluene (Anhydrous solvent).
-
-
Apparatus:
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3-neck round-bottom flask (flame-dried,
atmosphere). -
Pressure-equalizing addition funnel.
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Vacuum distillation setup (for intermediate).
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Lyophilizer.
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Step-by-Step Synthesis
Step 1: Formation of 2-Ethoxyethyl Phosphorodichloridate
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Setup: Charge the 3-neck flask with
(1.2 equivalents, e.g., 120 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice/salt bath. -
Addition: Mix 2-ethoxyethanol (1.0 equivalent, 100 mmol) with dry DCM (20 mL) and triethylamine (1.0 eq, optional). Add this solution dropwise to the
over 60 minutes.-
Expert Insight: Keeping
in excess and keeping the temperature < 5°C is critical. If the alcohol is in excess or temp rises, the diester forms.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
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Workup (Intermediate): Remove solvent and excess
under high vacuum. The residue is the crude phosphorodichloridate.-
Purification: For highest purity, vacuum distill this intermediate (expect bp ~70–80°C at 5 mmHg). If distillation is skipped, proceed immediately to hydrolysis to avoid decomposition.
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Step 2: Hydrolysis to Monoacid
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Hydrolysis: Cool the dichloridate residue to 0°C. Add crushed ice/water (approx. 50 mL) slowly with vigorous stirring. The reaction is exothermic (hydrolysis of P-Cl bonds).
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Extraction (Cleanup): Wash the aqueous acid solution with diethyl ether (
mL) to remove any unreacted alcohol or neutral organic impurities. The product remains in the aqueous phase.
Step 3: Neutralization & Isolation
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Titration: Monitor the pH of the aqueous phase.[1] Slowly add 1.0 M NaOH.
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First Inflection (pH ~4.5): Monosodium salt formed.
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Second Inflection (pH ~9.0): Disodium salt formed. Stop exactly at pH 9.0–9.5 .
-
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Lyophilization: Freeze the solution and lyophilize to dryness.
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Final Purification: The resulting white powder may contain NaCl (if no scavenger was used) or
.-
Desalting: Dissolve in minimum water, precipitate with excess ethanol/acetone. The disodium phosphate ester often oils out or precipitates while inorganic salts may have different solubility. Alternatively, use Sephadex G-10 size exclusion if high purity is required.
-
Visualization of Workflow
Caption: Step-by-step synthesis workflow ensuring mono-ester selectivity via POCl3 excess and temperature control.
Characterization & Data Analysis
Expected Spectral Data
The following data confirms the structure.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Chemical Shift | Singlet (decoupled). Typical for monoalkyl phosphates. Diesters appear upfield (~ -1 ppm). | ||
| Multiplet (2H) | |||
| Multiplet (2H) | |||
| Quartet (2H) | |||
| Triplet (3H) | Terminal | ||
| C-O-P Coupling | Doublet ( | Confirms covalent attachment of phosphate to the ethoxyethyl chain. | |
| Mass Spec (ESI) | Negative Mode | Parent ion of the monoacid anion. |
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Presence of Diester | Alcohol added too fast or Temp > 5°C. | Slow down addition rate; ensure cooling bath is maintained. |
| High Inorganic Phosphate ( | Moisture in reagents before | Dry 2-ethoxyethanol over molecular sieves; use fresh |
| Oily Product | Residual water or solvent. | Disodium salts are hygroscopic. Dry over |
| Low Yield | Hydrolysis of ester bond during workup. | Avoid heating the acidic solution.[2] Neutralize immediately after hydrolysis. |
Safety & Handling
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POCl3: Highly corrosive and toxic. Reacts violently with water releasing HCl gas. Handle in a fume hood.
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Product: The disodium salt is generally non-toxic but should be handled as a chemical irritant. It is hygroscopic; store in a tightly sealed container under argon or nitrogen.
References
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Preparation of Monoalkyl Phosphates : Sasin, R. et al. Journal of the American Chemical Society, 1959. Describes the general reaction of alcohols with phosphorus oxychloride to form monoalkyl phosphates.
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Phosphorylation Strategies : "Synthesis of Phosphate Esters." Comprehensive Organic Synthesis. Discusses selectivity of POCl3 vs P2O5.
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NMR Characterization of Phosphates : Crutchfield, M. M., et al. "P31 Nuclear Magnetic Resonance." Topics in Phosphorus Chemistry, Vol 5. Standard reference for 31P shifts.
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Hydrolysis of Phosphorodichloridates : Hudson, R. F. Structure and Mechanism in Organo-Phosphorus Chemistry. Academic Press. Explains the mechanism and rates of P-Cl hydrolysis.
